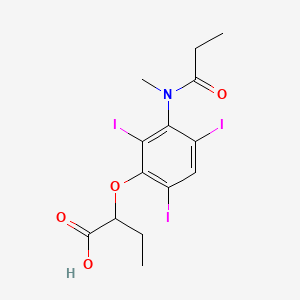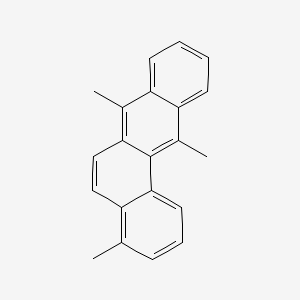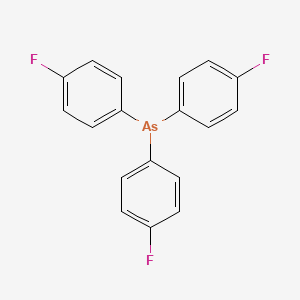
Tris(4-fluorophenyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-fluorophenyl)arsane: is an organoarsenic compound with the chemical formula As(C6H4F)3 It consists of an arsenic atom bonded to three 4-fluorophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tris(4-fluorophenyl)arsane can be synthesized through the reaction of 4-fluorophenylmagnesium bromide with arsenic trichloride . The reaction typically proceeds as follows:
- Preparation of 4-fluorophenylmagnesium bromide by reacting 4-fluorobromobenzene with magnesium in anhydrous ether .
- Addition of arsenic trichloride to the prepared Grignard reagent under an inert atmosphere.
- The reaction mixture is then stirred and heated to facilitate the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tris(4-fluorophenyl)arsane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form tris(4-fluorophenyl)arsine oxide.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Substitution: Reagents such as (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: Tris(4-fluorophenyl)arsine oxide.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tris(4-fluorophenyl)arsane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of tris(4-fluorophenyl)arsane involves its interaction with molecular targets such as enzymes and proteins . The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its cytotoxic effects are attributed to its ability to disrupt cellular processes by binding to critical biomolecules .
Comparación Con Compuestos Similares
- Tris(4-fluorophenyl)phosphine
- Tris(4-fluorophenyl)antimony
- Tris(4-fluorophenyl)bismuth
Comparison:
- Tris(4-fluorophenyl)phosphine: Similar in structure but contains phosphorus instead of arsenic. It is used as a ligand in catalysis and has different reactivity and applications .
- Tris(4-fluorophenyl)antimony: Contains antimony and exhibits different chemical properties and biological activities .
- Tris(4-fluorophenyl)bismuth: Contains bismuth and is used in medicinal chemistry for its unique pharmacological properties .
Propiedades
Número CAS |
31734-75-5 |
|---|---|
Fórmula molecular |
C18H12AsF3 |
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
tris(4-fluorophenyl)arsane |
InChI |
InChI=1S/C18H12AsF3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12H |
Clave InChI |
ODOGQLYYFBNBDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)[As](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


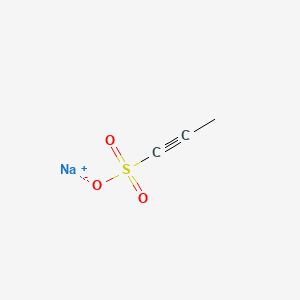
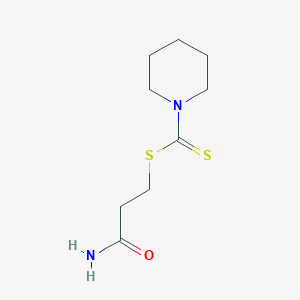
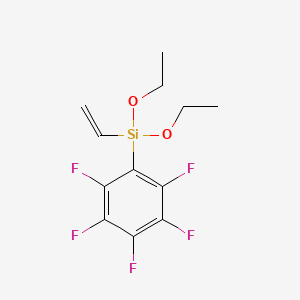
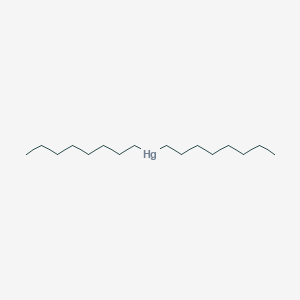
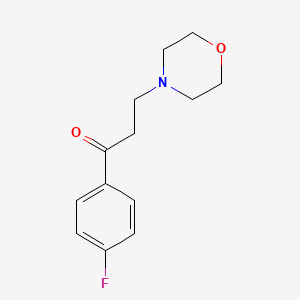
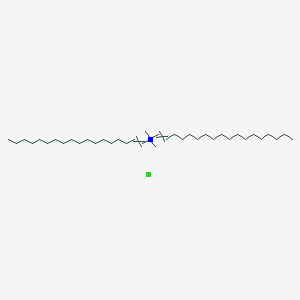
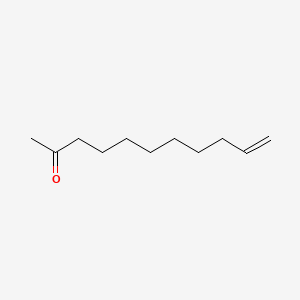
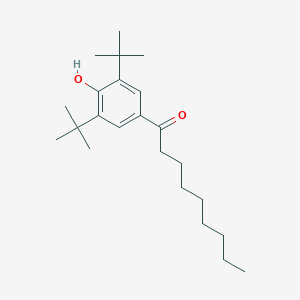
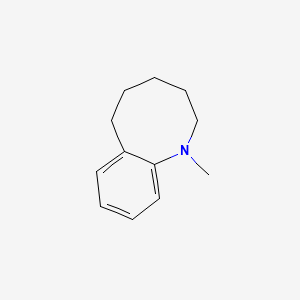
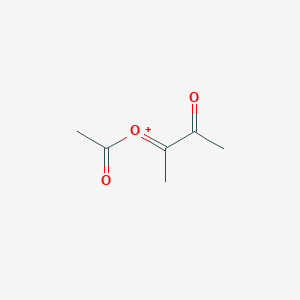
![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
